Aloenin
Overview
Description
Aloenin is a naturally occurring compound found in various species of the Aloe genus, particularly in Aloe arborescens. It is a phenolic compound known for its medicinal properties, including anti-inflammatory and antioxidant activities. This compound is chemically classified as a pyrone derivative, specifically 4-methoxy-6-(2’-β-D-glucopyranosyl-4’-hydroxy-6’-methylphenyl)-2-pyrone .
Mechanism of Action
Target of Action
The primary target of Aloenin is Cyclooxygenase-1 (COX-1) . COX-1 is an enzyme that plays a crucial role in the conversion of arachidonic acid to prostaglandins, which are lipid compounds with diverse hormone-like effects, such as regulating inflammation.
Biochemical Pathways
This compound’s action on the COX-1 enzyme affects the arachidonic acid pathway . This pathway is responsible for the production of eicosanoids, a group of compounds that includes prostaglandins. By inhibiting COX-1, this compound can influence the production of these compounds, potentially leading to anti-inflammatory effects .
Result of Action
The inhibition of COX-1 by this compound can lead to a decrease in the production of prostaglandins . This can result in anti-inflammatory effects , as prostaglandins play a key role in the inflammatory response . Additionally, this compound has been associated with anticancer properties , potentially due to its effects on cell signaling .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, light exposure and plant respiration can affect the biosynthesis of this compound . Furthermore, the form of this compound being tested can impact its antibacterial activity . Understanding these factors can help optimize the use of this compound in therapeutic applications.
Biochemical Analysis
Biochemical Properties
Aloenin interacts with various enzymes, proteins, and other biomolecules. It is an anthraquinone glycosyl, meaning that its anthraquinone skeleton has been modified by the addition of a sugar molecule . This modification allows this compound to participate in various biochemical reactions, particularly those involving the transfer of sugar molecules.
Cellular Effects
This compound has been reported to have various effects on different types of cells. For instance, it has been shown to have anti-metastatic potential by causing cell cycle arrest in the S phase and markedly increasing HeLaS3 cell apoptosis . This compound also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . For example, this compound treatment of the ovarian cancer cell line SKOV3 led to the increased proteolytic cleavage of caspase-3, caspase-9 and PARP-1, as well as increased expression of BAX protein whilst decreasing that of Bcl-2 protein in a dose-dependent manner .
Temporal Effects in Laboratory Settings
The effects of this compound change over time in laboratory settings. Adverse effects of Aloe whole-leaf powder, which contains this compound, have been reported at concentrations of 2 g/kg body weight . This suggests that this compound’s stability, degradation, and long-term effects on cellular function need to be carefully monitored in in vitro or in vivo studies.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. While specific studies on this compound dosage effects in animal models are limited, it is known that the dosage of related compounds can have significant impacts on their therapeutic and adverse effects .
Transport and Distribution
This compound is transported and distributed within cells and tissuesIt is known that this compound can affect its localization or accumulation .
Subcellular Localization
It is known that the localization of related compounds can be directed to specific compartments or organelles by targeting signals or post-translational modifications .
Preparation Methods
Synthetic Routes and Reaction Conditions: Aloenin can be extracted from the leaves of Aloe arborescens using various chromatographic techniques. High-performance liquid chromatography (HPLC) is commonly employed for its quantitative determination. The extraction process involves using a mobile phase of acetonitrile and aqueous acetic acid, followed by elution and detection at 306 nm .
Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Aloe arborescens leaves. The leaves are processed to obtain the juice, which is then subjected to chromatographic separation to isolate this compound. The isolated compound is further purified using techniques such as high-performance thin-layer chromatography (HPTLC) and gas chromatography-mass spectrometry (GC-MS) .
Chemical Reactions Analysis
Types of Reactions: Aloenin undergoes various chemical reactions, including oxidation, reduction, and substitution. It is known to react with oxidizing agents to form different oxidation products. Reduction reactions can convert this compound into its corresponding reduced forms, while substitution reactions can introduce different functional groups into the molecule .
Common Reagents and Conditions: Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled conditions, such as specific temperatures and pH levels, to ensure the desired products are formed .
Major Products Formed: The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. Oxidation reactions can produce various oxidized derivatives, while reduction reactions yield reduced forms of this compound. Substitution reactions result in the formation of this compound derivatives with different functional groups .
Scientific Research Applications
Aloenin has a wide range of scientific research applications due to its medicinal properties. In chemistry, it is used as a reference compound for chromatographic analysis. In biology, this compound is studied for its anti-inflammatory and antioxidant activities. In medicine, it is investigated for its potential therapeutic effects in treating conditions such as inflammation and oxidative stress. Industrially, this compound is used in the formulation of cosmetic and pharmaceutical products .
Comparison with Similar Compounds
Aloenin is often compared with other phenolic compounds found in Aloe species, such as aloin and aloe emodin. While all these compounds share similar anti-inflammatory and antioxidant properties, this compound is unique due to its specific chemical structure and stability. Unlike aloin, which is rapidly degraded by digestive enzymes, this compound remains stable in various biological systems .
Similar Compounds:- Aloin
- Aloe emodin
- Barbaloin
- Aloesin
This compound’s unique stability and specific chemical structure make it a valuable compound for various scientific and industrial applications.
Properties
IUPAC Name |
6-[4-hydroxy-2-methyl-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyphenyl]-4-methoxypyran-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O10/c1-8-3-9(21)4-11(15(8)12-5-10(26-2)6-14(22)27-12)28-19-18(25)17(24)16(23)13(7-20)29-19/h3-6,13,16-21,23-25H,7H2,1-2H3/t13-,16-,17+,18-,19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJNVVJUICKJEQ-LQDZTQBFSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)OC3C(C(C(C(O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1C2=CC(=CC(=O)O2)OC)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10191751 | |
Record name | Aloenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
410.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38412-46-3 | |
Record name | Aloenin | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38412-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Aloenin | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038412463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Aloenin | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10191751 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2H-Pyran-2-one, 6-[2-(β-D-glucopyranosyloxy)-4-hydroxy-6-methylphenyl]-4-methoxy | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.118.065 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | ALOENIN | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AN96CW6CSU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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